molecular formula C5H9Br3 B161221 2,3,4-Tribromopentane CAS No. 130156-61-5

2,3,4-Tribromopentane

Cat. No. B161221
CAS RN: 130156-61-5
M. Wt: 308.84 g/mol
InChI Key: RPIBEEJRQGZXAZ-UHFFFAOYSA-N
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Description

2,3,4-Tribromopentane is a chemical compound with the molecular formula C5H9Br3 . Its average mass is 308.837 Da and its monoisotopic mass is 305.825409 Da .


Molecular Structure Analysis

The molecular structure of 2,3,4-Tribromopentane consists of a pentane (five-carbon) backbone with bromine atoms attached to the 2nd, 3rd, and 4th carbon atoms .


Physical And Chemical Properties Analysis

2,3,4-Tribromopentane has a molecular formula of C5H9Br3, an average mass of 308.837 Da, and a monoisotopic mass of 305.825409 Da .

Scientific Research Applications

  • Conformational Analysis : Studies like those by Crowder (1983) have explored the conformation of related compounds like 2,4-dibromopentane, providing insights into their molecular structure and behavior.

  • Extraction and Separation : The application of related compounds in the extraction and separation of elements, as illustrated by Gawali & Shinde (1974), showcases the utility of such chemicals in analytical chemistry.

  • Vibrational Analysis : Research by Crowder & Smith (1981) on 1,4-dibromopentane provides a basis for understanding the vibrational properties of brominated pentanes, which can be crucial in material science and spectroscopy.

  • Precursors in Chemical Synthesis : The preparation of derivatives, such as in the work of Ringstrand et al. (2011), highlights the role of dibromopentanes in synthesizing complex molecules, which is significant in the field of organic chemistry.

  • Reaction Mechanism Studies : Hudson & Ragoonanan's (1970) study on solvolysis provides insight into the reaction mechanisms involving brominated pentanes, important in understanding organic reaction pathways.

  • Spectrophotometric Determination : The work of Cacho, Lacoma, & Nerín (1985) on using related compounds for the determination of palladium showcases the analytical applications of brominated pentanes.

  • Study of Rotational Conformers : Research on 2,4-disubstituted pentanes, as explored by Hoffmann et al. (1999), provides a deeper understanding of the conformer equilibria, important in the study of molecular dynamics and stereochemistry.

properties

IUPAC Name

2,3,4-tribromopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Br3/c1-3(6)5(8)4(2)7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIBEEJRQGZXAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338401
Record name 2,3,4-Tribromopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Tribromopentane

CAS RN

130156-61-5
Record name 2,3,4-Tribromopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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